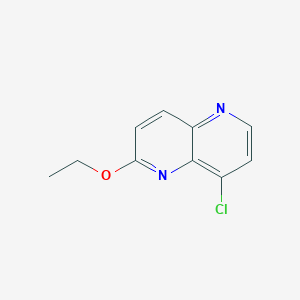

8-Chloro-2-ethoxy-1,5-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2-ethoxy-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The compound has a molecular weight of 208.65 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 8-Chloro-2-ethoxy-1,5-naphthyridine, has been extensively studied . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis

The molecular structure of 8-Chloro-2-ethoxy-1,5-naphthyridine is represented by the linear formula C10H9ClN2O . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds has been explored with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

8-Chloro-2-ethoxy-1,5-naphthyridine is an off-white solid .Aplicaciones Científicas De Investigación

Pharmacological Research

Pharmacokinetics studies of related compounds, such as pyronaridine, highlight the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics of naphthyridine derivatives in medical research. For instance, pyronaridine, with a somewhat related structure, has been extensively studied for its pharmacokinetics in malaria patients, showing significant potential in developing antimalarial drugs (Z. Feng, Z. F. Wu, C. Wang, N. Jiang, 1987).

Environmental Monitoring and Toxicology

Research on pesticide residues, such as the study by R. Hill, S. Head, S. Baker, M. Gregg, D. Shealy, S. Bailey, C. C. Williams, E. Sampson, L. Needham (1995), and polycyclic aromatic hydrocarbons (PAHs) in the environment and human exposure to them can provide insights into the potential environmental and health impacts of similar naphthyridine compounds.

Occupational and Environmental Health

Studies on occupational exposure to compounds like JP-8 jet fuel and its impact on urinary naphthol levels among maintenance workers (Y. Chao, L. Kupper, B. Serdar, P. Egeghy, S. Rappaport, L. Nylander-French, 2005) suggest the relevance of monitoring exposure to specific chemicals, including 8-Chloro-2-ethoxy-1,5-naphthyridine, in occupational settings for health risk assessments.

Analytical Chemistry and Biomonitoring

The development and application of biomarkers for assessing exposure to environmental contaminants, such as the study on urinary naphthalene and phenanthrene as biomarkers for PAH exposure (J. Sobus, S. Waidyanatha, M. McClean, R. Herrick, T. Smith, E. Garshick, F. Laden, J. Hart, Y. Zheng, S. Rappaport, 2008), could provide a framework for developing methods to detect and quantify exposure to 8-Chloro-2-ethoxy-1,5-naphthyridine in environmental and biological samples.

Safety and Hazards

Mecanismo De Acción

Target of Action

“8-Chloro-2-ethoxy-1,5-naphthyridine” belongs to the class of compounds known as naphthyridines . Naphthyridines are often studied in the field of medicinal chemistry due to their wide range of biological activities . .

Mode of Action

Naphthyridines often interact with their targets through electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Biochemical Pathways

Naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Propiedades

IUPAC Name |

8-chloro-2-ethoxy-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-9-4-3-8-10(13-9)7(11)5-6-12-8/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTQROPNZVNFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CN=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-ethoxy-1,5-naphthyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2686054.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)

![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2686067.png)

![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)

![N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2686075.png)